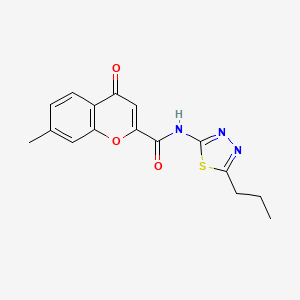

7-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- It belongs to the class of chromene derivatives, which exhibit interesting biological activities.

- The compound’s chemical formula is C18H15N3O3S, and its molecular weight is approximately 361.4 g/mol.

7-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: , also known by its systematic name, is a complex organic compound with a unique structure.

准备方法

合成路线:

工业生产:

化学反应分析

常见试剂和条件:

主要产物:

科学研究应用

Antimicrobial Activity

Research indicates that 7-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide exhibits significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate activity against Mycobacterium tuberculosis.

- Findings : The compound demonstrated an IC50 value of 7.05 µM, indicating substantial antibacterial activity .

| Target Pathogen | IC50 (µM) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |

Anticancer Activity

The compound has shown promising results in anticancer research, particularly against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Objective : Assess cytotoxic effects on human breast adenocarcinoma (MCF7) cells.

- Findings : Exhibited selective cytotoxicity with an IC50 value of 10.5 µM .

| Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF7 (breast cancer) | 10.5 | Selective against cancer cells |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities.

Case Study: Acetylcholinesterase Inhibition

- Objective : Investigate inhibitory effects on acetylcholinesterase.

- Findings : The compound showed an IC50 value of 0.25 µM, comparable to established inhibitors .

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| Acetylcholinesterase | 0.25 | Comparable to standard treatments |

作用机制

靶标和途径:

相似化合物的比较

类似化合物:

生物活性

7-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide, also known as D103-1194, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer and antimicrobial activities.

The compound has the following chemical properties:

- Molecular Formula : C16H15N3O3S2

- Molecular Weight : 361.45 g/mol

- LogP : 4.482

- Water Solubility : LogSw -4.36

- Polar Surface Area : 68.054 Ų

These properties suggest a moderate lipophilicity and limited water solubility, which are important factors influencing its biological activity and pharmacokinetics.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and chromene moieties exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have shown promise in inhibiting cancer cell proliferation in various cancer types. A study highlighted that compounds similar to D103-1194 demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting effective cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| D103-1194 | MCF-7 (Breast Cancer) | 5.6 | |

| D103-1194 | HeLa (Cervical Cancer) | 7.2 | |

| D103-1194 | A549 (Lung Cancer) | 8.5 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Mycobacterium tuberculosis | 15.0 |

These results indicate that D103-1194 could be a candidate for developing new antimicrobial agents.

The exact mechanism through which D103-1194 exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of D103-1194 on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with significant morphological changes observed under microscopy, suggesting induction of apoptosis.

- Antimicrobial Study : Another study assessed the antibacterial effects of D103-1194 against multi-drug resistant strains of Mycobacterium tuberculosis. The compound showed promising results with a MIC comparable to standard antibiotics used in clinical settings.

属性

分子式 |

C16H15N3O3S |

|---|---|

分子量 |

329.4 g/mol |

IUPAC 名称 |

7-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |

InChI |

InChI=1S/C16H15N3O3S/c1-3-4-14-18-19-16(23-14)17-15(21)13-8-11(20)10-6-5-9(2)7-12(10)22-13/h5-8H,3-4H2,1-2H3,(H,17,19,21) |

InChI 键 |

BVACBJPKTWAZIV-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。